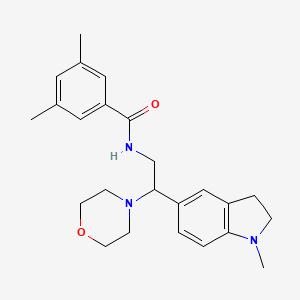

3,5-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide

CAS No.: 922034-07-9

Cat. No.: VC5020513

Molecular Formula: C24H31N3O2

Molecular Weight: 393.531

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 922034-07-9 |

|---|---|

| Molecular Formula | C24H31N3O2 |

| Molecular Weight | 393.531 |

| IUPAC Name | 3,5-dimethyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide |

| Standard InChI | InChI=1S/C24H31N3O2/c1-17-12-18(2)14-21(13-17)24(28)25-16-23(27-8-10-29-11-9-27)19-4-5-22-20(15-19)6-7-26(22)3/h4-5,12-15,23H,6-11,16H2,1-3H3,(H,25,28) |

| Standard InChI Key | XPKXTLARZVXKOQ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4)C |

Introduction

Potential Applications

Compounds with similar structures are often explored for biological activities due to their functional groups:

-

Pharmaceutical Research: Benzamides and indoline derivatives are commonly studied for their roles in anti-inflammatory, anticancer, and antimicrobial activities.

-

Drug Design: The morpholine ring is frequently incorporated into drug candidates to improve solubility and bioavailability.

-

Chemical Probes: Such compounds may serve as probes in biochemical studies to investigate protein-ligand interactions.

Synthesis Pathways

While specific synthetic details for this compound are unavailable, general methods for synthesizing benzamides include:

-

Reacting substituted benzoic acids or benzoyl chlorides with appropriate amines.

-

Using coupling reagents like carbodiimides to form amide bonds.

-

Introducing side chains (e.g., morpholinoethyl or indoline derivatives) through alkylation or reductive amination.

Analytical Characterization

Compounds like this are typically characterized using:

-

Nuclear Magnetic Resonance (NMR): For determining the structure and confirming functional groups.

-

Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.

-

Infrared Spectroscopy (IR): To identify characteristic bonds (e.g., C=O in the amide group).

-

X-ray Crystallography: For precise structural elucidation if crystalline samples are available.

Research Implications

If you have access to more specific details or additional sources about this compound, I can refine the analysis further. Let me know how I can assist!

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume